
3-Hydroxy-4-iodobenzaldehyde
Overview
Description
3-Hydroxy-4-iodobenzaldehyde (CAS: 135242-71-6) is an aromatic aldehyde with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol . Structurally, it features a hydroxyl group (-OH) at position 3, an iodine atom at position 4, and an aldehyde (-CHO) group at position 1 on the benzene ring (Figure 1). This substitution pattern confers unique reactivity and physicochemical properties, making it valuable in organic synthesis and pharmaceutical research.
Preparation Methods
Direct Iodination of 3-Hydroxybenzaldehyde
Regioselective Electrophilic Substitution
The direct iodination of 3-hydroxybenzaldehyde leverages the ortho/para-directing effects of the hydroxyl group. In aqueous basic conditions (e.g., ammonium hydroxide), deprotonation of the hydroxyl group enhances ring activation, favoring electrophilic attack. A mixture of iodine (I₂) and potassium iodide (KI) generates the iodinating agent (I⁺), which substitutes at the para position relative to the hydroxyl group (position 4) .
Reaction Conditions :
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Substrate : 3-Hydroxybenzaldehyde (1.0 equiv)
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Reagents : I₂ (1.2 equiv), KI (2.0 equiv)
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Solvent : Aqueous NH₄OH (10% v/v)
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Temperature : Room temperature (25°C)
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Time : 2 hours
Mechanism :
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Deprotonation of the hydroxyl group forms a phenoxide ion, activating the ring.
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I⁺ electrophile attacks the para position (C4) due to the hydroxyl group’s directing effect.
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Acidification with HCl precipitates the product, which is extracted using diethyl ether .
Challenges :
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Competing meta-directing influence of the aldehyde group may yield minor ortho-iodinated byproducts.
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Purification via column chromatography (petroleum ether:ethyl acetate = 5:1) is often required to isolate the para isomer .
Protection-Iodination-Deprotection Strategy
Hydroxyl Group Protection
To enhance regioselectivity, the hydroxyl group is temporarily protected as a methoxy or ethoxy ether. This strategy mitigates competing directing effects and simplifies purification.
Protection Protocol :
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Substrate : 3-Hydroxybenzaldehyde
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Reagents : Methyl iodide (MeI, 1.5 equiv), 1,8-diazabicycloundec-7-ene (DBU, 1.2 equiv)
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Solvent : Dry DMF
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Conditions : Stirred at 25°C for 1 hour
Iodination of Protected Intermediate
The methoxy group directs iodination exclusively to the para position (C4), avoiding interference from the aldehyde.
Iodination Protocol :
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Substrate : 3-Methoxybenzaldehyde (1.0 equiv)
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Reagents : I₂ (1.1 equiv), KI (2.0 equiv)
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Solvent : Aqueous NH₄OH (15% v/v)
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Temperature : 50°C
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Time : 3 hours
Deprotection to Yield Target Compound
Demethylation restores the hydroxyl group using boron tribromide (BBr₃), a robust Lewis acid.
Deprotection Protocol :
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Substrate : 3-Methoxy-4-iodobenzaldehyde (1.0 equiv)
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Reagent : BBr₃ (3.0 equiv)
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Solvent : Anhydrous CH₂Cl₂
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Temperature : 0°C to 25°C (gradual warming)
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Time : 4 hours
Advantages :
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Near-complete regioselectivity (>95% para product).
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Scalable with minimal byproducts.
Alternative Synthetic Routes
Nitro Precursor Reduction
3-Hydroxybenzaldehyde can be synthesized from 3-nitrobenzaldehyde, which is subsequently iodinated.
Steps :
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts 3-nitrobenzaldehyde to 3-aminobenzaldehyde.
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Diazotization : Treatment with NaNO₂/HCl forms the diazonium salt.
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Iodination : As described in Section 1.
Yield : 65% overall (four steps) .
Enzymatic Synthesis
3-Hydroxybenzaldehyde is produced from 3-hydroxybenzyl alcohol via 3-hydroxybenzyl-alcohol dehydrogenase (NADP-dependent). While enzymatic iodination remains unexplored, this route offers a green chemistry approach for precursor synthesis .
Industrial-Scale Production
Optimization for High Yield
Industrial protocols prioritize cost-efficiency and scalability:
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Continuous Flow Reactors : Enhance mixing and heat transfer during iodination.
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Solvent Recycling : Ethyl acetate and DMF are recovered via distillation.
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Catalyst Reuse : DBU is filtered and reused, reducing waste .
Purification Techniques
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Recrystallization : Ethanol/water mixtures yield >99% pure product.
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Melt Crystallization : For thermostable batches, reducing solvent use .
Comparative Analysis of Methods
Method | Yield | Regioselectivity | Scalability | Complexity |
---|---|---|---|---|
Direct Iodination | 70% | Moderate | High | Low |
Protection-Deprotection | 78% | High | Moderate | Moderate |
Nitro Precursor Route | 65% | High | Low | High |
Key Findings :
Scientific Research Applications
3-Hydroxy-4-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It can be used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-iodobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form desired products. The hydroxyl and aldehyde groups provide reactive sites for further functionalization, while the iodine atom can be substituted with other groups to introduce new functionalities.
Comparison with Similar Compounds
Key Properties:
- Physical State : Pale yellow crystalline powder .
- Melting Point : 126–128°C .
- Boiling Point : 252.2°C (predicted) .
- Density : 2.039 g/cm³ .
- pKa : ~7.79 (indicating moderate acidity due to the hydroxyl group) .
The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura reactions), as demonstrated in synthesis protocols using palladium catalysts . It is commercially available from suppliers like Sigma-Aldrich and Combi-Blocks at purities ≥97% .
Structural Analogues and Substitution Effects
The following table compares 3-Hydroxy-4-iodobenzaldehyde with structurally related benzaldehyde derivatives:
Biological Activity
3-Hydroxy-4-iodobenzaldehyde (CAS Number: 135242-71-6) is an organic compound characterized by a hydroxyl group and an aldehyde group attached to a benzene ring, along with an iodine atom. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial properties, applications in proteomics, and its role in organic synthesis.
- Molecular Formula : C₇H₅IO₂
- Molecular Weight : 248.02 g/mol
- Melting Point : 128-130 °C
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
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Antimicrobial Properties :
- Studies suggest that this compound has significant antimicrobial effects against various pathogens. The presence of the iodine atom may enhance its efficacy by disrupting microbial cell membranes or interfering with metabolic processes .
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Cytotoxicity :
- In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects under specific conditions. For instance, iodinated porphyrin derivatives synthesized from this compound showed significant cytotoxicity when exposed to light, indicating potential applications in photodynamic therapy (PDT) for cancer treatment .
- Therapeutic Applications :
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including the iodination of 3-hydroxybenzaldehyde. This compound serves as a valuable intermediate in the preparation of other organic compounds and materials.
Table: Comparison of Similar Compounds
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Hydroxy-3-iodobenzaldehyde | 60032-63-5 | 0.90 |
3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | 0.90 |
2-Hydroxy-5-iodobenzaldehyde | 2314-37-6 | 0.85 |
4-Iodophenol | 6767-04-4 | 0.88 |
Iodinated salicylaldehyde | 1761-62-2 | 0.90 |
The structural uniqueness of this compound, particularly its arrangement of functional groups, contributes to its distinct biological activities compared to similar compounds .
Case Studies and Research Findings
- Photodynamic Therapy (PDT) Studies :
-
Proteomics Applications :
- In proteomics research, the compound is utilized as a specialty product that aids in understanding protein structure and function. Its application can provide insights into protein interactions and modifications which are crucial for developing therapeutic strategies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-4-iodobenzaldehyde, and how can purity be ensured?
Methodological Answer: The compound is typically synthesized via electrophilic aromatic substitution. For example:
- Iodination of 3-Hydroxybenzaldehyde : React 3-hydroxybenzaldehyde with iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to introduce iodine at the para position. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3).
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards.
- Validation : Cross-check spectral data (¹H/¹³C NMR, IR) with literature. For novel compounds, use Reaxys or SciFinder to verify novelty and existing characterization data .
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : ¹H NMR (DMSO-d6) should show a singlet for the aldehyde proton (~9.8 ppm), a hydroxyl proton (~10.2 ppm, broad), and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR will confirm the aldehyde carbon (~190 ppm) and iodinated aromatic carbons.
- Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion [M+H]⁺ at m/z 264.941 (C₇H₅IO₂).
- XRD for Crystallinity : If crystalline, perform single-crystal X-ray diffraction to resolve structural ambiguities, particularly iodine positioning .
Advanced Research Questions
Q. How can conflicting literature data on the regioselectivity of iodination in substituted benzaldehydes be resolved?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to calculate the electrophilic substitution reactivity of 3-hydroxybenzaldehyde. Compare activation energies for iodination at ortho, meta, and para positions.
- Isotopic Labeling : Synthesize deuterated analogs to track substituent effects via kinetic isotope effects (KIE).
- Controlled Experiments : Vary reaction conditions (solvent polarity, temperature, iodine source) and analyze outcomes using LC-MS to identify dominant pathways. Cross-reference findings with mechanistic studies in similar systems (e.g., Zheng et al. 2008 on halogenation kinetics) .
Q. What strategies optimize the solubility and stability of this compound in aqueous pharmacological assays?
Methodological Answer:
- Co-solvent Systems : Use DMSO/water mixtures (≤5% DMSO) to enhance solubility while minimizing cytotoxicity. Pre-test solvent effects on assay viability.
- Derivatization : Convert the aldehyde to a Schiff base or oxime derivative to improve stability. Revert to the parent compound post-assay via acidic hydrolysis.
- Lyophilization : Prepare lyophilized stocks in buffer (e.g., PBS pH 7.4) for long-term storage. Monitor degradation via UV-Vis (λmax ~280 nm) over time .
Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Reproducibility Checks : Synthesize the compound using multiple literature methods (e.g., iodination vs. Suzuki coupling precursors) and compare physical properties.
- Interlaboratory Collaboration : Share samples with independent labs for parallel characterization (e.g., round-robin testing).
- Advanced Analytics : Use differential scanning calorimetry (DSC) to confirm melting points and detect polymorphic forms. Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals in crowded spectra .
Q. What are the applications of this compound in designing enzyme inhibitors or fluorescent probes?
Methodological Answer:
- Enzyme Inhibition : Functionalize the aldehyde group to create covalent inhibitors (e.g., via condensation with hydrazines to form hydrazones). Test inhibition kinetics against target enzymes (e.g., oxidoreductases) using fluorometric assays.
- Fluorescent Probes : Conjugate the iodine moiety with fluorophores (e.g., dansyl chloride) for use in bioimaging. Validate cellular uptake and specificity via confocal microscopy .
Properties
IUPAC Name |
3-hydroxy-4-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLOHISMHMTTAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379487 | |
Record name | 3-Hydroxy-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-71-6 | |
Record name | 3-Hydroxy-4-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-4-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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